molecular formula C9H12FNO B1460078 5-Fluoro-2-isopropoxyaniline CAS No. 1019484-18-4

5-Fluoro-2-isopropoxyaniline

Cat. No.: B1460078
CAS No.: 1019484-18-4
M. Wt: 169.2 g/mol
InChI Key: PFIOWSAILYOJEY-UHFFFAOYSA-N
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Description

5-Fluoro-2-isopropoxyaniline is a chemical compound with the molecular formula C9H12FNO and an average mass of 169.2 g/mol. It is also known as 5-fluoro-2-(propan-2-yloxy)aniline .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom, an isopropoxy group, and an amine group . The molecule contains a total of 24 bonds, including 12 non-hydrogen bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary aromatic amine, and 1 aromatic ether .

Scientific Research Applications

Alzheimer's Disease Research

Fluoroaniline derivatives have been utilized in the development of imaging probes for neurological conditions. A study by Kepe et al. (2006) used a fluoroaniline derivative as a selective serotonin 1A (5-HT(1A)) molecular imaging probe with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. This application highlights the role of fluoroaniline derivatives in advancing our understanding of neurodegenerative diseases through imaging studies (Kepe et al., 2006).

Anticancer Research

Fluorouracil (5-FU), a widely used cancer treatment drug, involves the application of fluorinated compounds in chemotherapy. Research by Longley, Harkin, and Johnston (2003) on 5-FU elucidates the mechanisms of action and clinical strategies, which could parallel the research and development pathways for related fluoroaniline compounds in oncology, demonstrating the significance of fluorinated compounds in enhancing anticancer activity and overcoming drug resistance (Longley et al., 2003).

Chemical Synthesis and Material Science

Fluoroaniline compounds are integral to the synthesis of novel materials and chemical reagents. For example, Krow et al. (2004) reported on the stereoselective syntheses of novel difunctionalized-2-azabicyclo[2.1.1]hexanes, showcasing the versatility of fluoroaniline derivatives in chemical synthesis and the development of new materials with potential applications ranging from pharmaceuticals to advanced materials (Krow et al., 2004).

Electrochemical Applications

Research on fluoropolymers, such as the study by Wang et al. (2019) on fluoro-substituted conjugated polyindole, highlights the electrochemical applications of fluorinated compounds. The development of high-performance poly(5-fluoroindole) as a charge storage material emphasizes the role of fluoroaniline derivatives in enhancing the electrochemical properties of materials for applications like supercapacitors (Wang et al., 2019).

Properties

IUPAC Name

5-fluoro-2-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIOWSAILYOJEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651427
Record name 5-Fluoro-2-[(propan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019484-18-4
Record name 5-Fluoro-2-[(propan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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